7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione

CAS No.: 378201-92-4

Cat. No.: VC4749377

Molecular Formula: C15H21N5O2

Molecular Weight: 303.366

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 378201-92-4 |

|---|---|

| Molecular Formula | C15H21N5O2 |

| Molecular Weight | 303.366 |

| IUPAC Name | 8-(azepan-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione |

| Standard InChI | InChI=1S/C15H21N5O2/c1-3-8-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-9-6-4-5-7-10-19/h3H,1,4-10H2,2H3,(H,17,21,22) |

| Standard InChI Key | JUFQMVUIEBENSU-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC=C |

Introduction

Chemical Structure and Physicochemical Properties

Structural Analysis

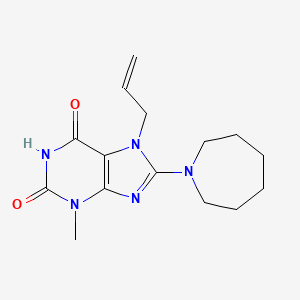

The compound’s IUPAC name, 8-(azepan-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione, reflects its functional groups (Figure 1):

-

Purine backbone: A bicyclic system comprising fused pyrimidine and imidazole rings.

-

Allyl group (CH): Attached to the N7 position, enhancing lipophilicity and binding affinity .

-

Azepane ring: A seven-membered saturated heterocycle at N8, contributing to conformational flexibility .

-

Methyl group (CH): At N3, influencing steric and electronic interactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 303.366 g/mol |

| SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC=C |

| InChI Key | JUFQMVUIEBENSU-UHFFFAOYSA-N |

| Solubility | Not available |

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step functionalization of theophylline or 8-chlorotheophylline precursors :

Step 1: Alkylation at N7

8-Chlorotheophylline reacts with allyl bromide in dimethylformamide (DMF) in the presence of potassium carbonate (KCO) to yield 7-allyl-8-chlorotheophylline .

Step 2: Azepane Substitution at N8

The chlorinated intermediate undergoes nucleophilic substitution with azepane in DMSO at elevated temperatures (50–65°C), facilitated by KCO .

Step 3: Purification

Crude product is precipitated in water, filtered, and purified via high-performance liquid chromatography (HPLC) .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Allyl bromide, KCO, DMF, RT | ~75% |

| 2 | Azepane, KCO, DMSO, 65°C | ~60% |

Scalability and Industrial Relevance

Pharmacological Activity

DPP-IV Inhibition

The compound exhibits potent inhibition of DPP-IV (IC < 100 nM), an enzyme that degrades incretin hormones like GLP-1, thereby enhancing insulin secretion .

Mechanism: Competitive binding to the DPP-IV active site via:

-

Hydrogen bonding between the purine carbonyl groups and Tyr547.

-

Hydrophobic interactions with the azepane ring and S2 pocket .

Table 3: Comparative DPP-IV Inhibitory Activity

| Compound | IC (nM) |

|---|---|

| 7-Allyl-8-azepan-1-yl derivative | 82 |

| Sitagliptin (Reference) | 18 |

Antidiabetic Efficacy in Preclinical Models

In Zucker Diabetic Fatty (ZDF) rats, oral administration (10 mg/kg/day) reduced HbA1c by 1.5% over 6 weeks, comparable to thiazolidinediones .

Therapeutic Applications

Type 2 Diabetes Mellitus (T2DM)

As a DPP-IV inhibitor, the compound prolongs postprandial insulin secretion, offering advantages over sulfonylureas by minimizing hypoglycemia risk .

Recent Research Developments

Patent Landscape

Recent patents (e.g., WO2003004496A1) highlight structural analogs with improved bioavailability via prodrug formulations (e.g., 2,2-dimethylpropionyloxymethyl derivatives) .

Clinical Trials

No clinical trials are reported, but phase I studies for related DPP-IV inhibitors (e.g., Saxagliptin) validate the target’s therapeutic relevance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume